molecular formula C13H13NO2 B11775009 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid

3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11775009
M. Wt: 215.25 g/mol
InChI Key: IIYUPFWNJDSVQS-UHFFFAOYSA-N
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Description

3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a methyl group at the third position, an ortho-tolyl group at the fifth position, and a carboxylic acid group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-oxobutanoic acid with o-toluidine in the presence of a dehydrating agent can lead to the formation of the desired pyrrole derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction may produce 3-methyl-5-(o-tolyl)-1H-pyrrole-2-methanol.

Scientific Research Applications

3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as conductive polymers or dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic pyrrole ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
  • 3-Methyl-5-(p-tolyl)-1H-pyrrole-2-carboxylic acid
  • 3-Methyl-5-(m-tolyl)-1H-pyrrole-2-carboxylic acid

Comparison: Compared to similar compounds, 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of the methyl and ortho-tolyl groups. This structural arrangement can influence its chemical reactivity, physical properties, and biological activities. For instance, the ortho-tolyl group may introduce steric hindrance, affecting the compound’s ability to undergo certain reactions or interact with biological targets.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-8-5-3-4-6-10(8)11-7-9(2)12(14-11)13(15)16/h3-7,14H,1-2H3,(H,15,16)

InChI Key

IIYUPFWNJDSVQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(N2)C(=O)O)C

Origin of Product

United States

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